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Compound of Interest

Compound Name: 5-Chloro-2-hydroxy-3-nitropyridine

Cat. No.: B019288 Get Quote

For researchers, scientists, and drug development professionals, understanding the precise

three-dimensional atomic arrangement of a molecule is paramount. X-ray crystallography

provides this insight, offering a foundational blueprint for structure-activity relationship studies

and rational drug design. While crystallographic data for 5-Chloro-2-hydroxy-3-nitropyridine
is not publicly available, this guide offers a comparative analysis of two closely related chloro-

nitro-pyridine isomers: 2-Chloro-5-nitropyridine and 2-Chloro-3-nitropyridine. This comparison

sheds light on how the positional variation of the nitro group can influence the crystal packing

and intermolecular interactions.

Crystallographic Data at a Glance
The following tables summarize the key crystallographic parameters for 2-Chloro-5-

nitropyridine and 2-Chloro-3-nitropyridine, facilitating a direct comparison of their structural

properties.

Table 1: Crystal Data and Structure Refinement for 2-Chloro-5-nitropyridine and 2-Chloro-3-

nitropyridine.
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Parameter 2-Chloro-5-nitropyridine[1] 2-Chloro-3-nitropyridine[2]

Empirical Formula C₅H₃ClN₂O₂ C₅H₃ClN₂O₂

Formula Weight 158.54 158.54

Temperature (K) 100 293

Wavelength (Å) 0.71073 (Mo Kα) 0.71073 (Mo Kα)

Crystal System Triclinic Monoclinic

Space Group P-1 P2₁/n

Unit Cell Dimensions

a (Å) 3.7599(8) 7.613(1)

b (Å) 5.8641(13) 12.232(2)

c (Å) 7.0189(15) 7.716(1)

α (°) 84.687(3) 90

β (°) 89.668(3) 118.485(2)

γ (°) 76.020(3) 90

Volume (Å³) 149.50(6) 631.5(2)

Z 1 4

Data Collection & Refinement

Diffractometer Bruker SMART APEX Not specified

Reflections Collected 1379 Not specified

Independent Reflections 1114 1061

R-int 0.022 Not specified

Final R indices [I > 2σ(I)] R1 = 0.056 R1 = 0.037

wR2 (all data) 0.143 0.108
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Structural Insights and Comparison
The substitution pattern of the nitro group significantly impacts the crystal lattice. 2-Chloro-5-

nitropyridine crystallizes in the triclinic system, while 2-Chloro-3-nitropyridine adopts a

monoclinic system.[1][2] This fundamental difference in crystal symmetry arises from the

distinct intermolecular interactions dictated by the position of the nitro group.

In the crystal structure of 2-Chloro-5-nitropyridine, the non-hydrogen atoms are nearly coplanar.

[1] The molecules form chains through short chlorine-oxygen contacts, and these chains are

further organized into layers by C-H···O interactions.[1] Conversely, in 2-Chloro-3-nitropyridine,

the nitro group is twisted relative to the pyridine ring.[2] The crystal packing is characterized by

C-H···N and C-H···O hydrogen bonds, which link adjacent molecules to form a layered motif.[2]

Experimental Protocol: A Generalized Approach for
Small Molecule X-ray Crystallography
The determination of a crystal structure for a small molecule like a chloro-nitro-pyridine

derivative typically follows a standardized workflow.[3][4]

Crystal Growth and Selection
High-quality single crystals are paramount for successful X-ray diffraction analysis.[3] This is

often the most challenging step.[3] Crystals of suitable size (typically >0.1 mm in all

dimensions) and with minimal defects are selected under a microscope.[3]

Data Collection
A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal

is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A

monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of

diffraction patterns are collected by a detector.[3]

Data Processing
The collected diffraction images are processed to determine the unit cell parameters and the

space group of the crystal. The intensities of the diffracted X-ray spots are integrated, scaled,

and merged to produce a unique set of reflection data.
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Structure Solution and Refinement
The processed data is used to solve the crystal structure, which involves determining the initial

positions of the atoms in the unit cell. This initial model is then refined against the experimental

data to improve the atomic coordinates, and thermal parameters, and to achieve the best

possible fit between the calculated and observed diffraction patterns.

The following diagram illustrates the general workflow for single-crystal X-ray diffraction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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